CDP-glycerol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6665-99-2 |
|---|---|
Molecular Formula |
C12H21N3O13P2 |
Molecular Weight |
477.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C12H21N3O13P2/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20)/t6?,7-,9-,10-,11-/m1/s1 |
InChI Key |
HHPOUCCVONEPRK-JANFQQFMSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
physical_description |
Solid |
Synonyms |
CDP glycerols cytidine diphosphate glycerol cytidine diphosphate glycerol, (R)-isome |
Origin of Product |
United States |
Significance As a Nucleotide Activated Precursor
CDP-glycerol serves as a high-energy donor of glycerol-3-phosphate units, a role enabled by the presence of a pyrophosphate bond. This "activation" by cytidine (B196190) triphosphate (CTP) is a common strategy in biological systems to facilitate the transfer of molecular groups in biosynthetic reactions. youtube.com The enzyme responsible for the synthesis of this compound from CTP and glycerol-3-phosphate is CTP:glycerol-3-phosphate cytidylyltransferase. ebi.ac.uk In many organisms, this compound is a central intermediate at a branch point in the biosynthesis of phospholipids (B1166683) and glycerolipids. lipotype.com Its primary and most well-studied role is as a precursor for the synthesis of teichoic acids in Gram-positive bacteria. nih.govrsc.org
Biosynthesis of Cdp Glycerol and Its Derivatives
CDP-glycerol serves as a fundamental building block for several bacterial macromolecules, most notably teichoic acids and capsule polysaccharides. These structures are integral to the bacterial cell wall and surface, playing roles in structural integrity, virulence, and immune evasion. The synthesis of this compound is a critical step, activating glycerol (B35011) for subsequent incorporation into these complex polymers.
Enzymatic Pathways in Bacteria
In bacteria, the biosynthesis of this compound is primarily mediated by glycerol-3-phosphate cytidylyltransferase (GCT), also known by various other names including this compound pyrophosphorylase wikipedia.orgqmul.ac.uk. This enzyme class is essential for the synthesis of teichoic acids, which are major components of the cell wall in Gram-positive bacteria nih.govebi.ac.ukebi.ac.uk. The general reaction catalyzed by GCT involves the transfer of a cytidylyl group from cytidine (B196190) triphosphate (CTP) to glycerol-3-phosphate, yielding this compound and pyrophosphate wikipedia.orgqmul.ac.uk.
The primary substrates for glycerol-3-phosphate cytidylyltransferase are cytidine triphosphate (CTP) and sn-glycerol 3-phosphate wikipedia.orgqmul.ac.uk. The enzyme catalyzes the transfer of the cytidylyl moiety from CTP to the phosphate (B84403) group of glycerol-3-phosphate. This reaction effectively activates glycerol-3-phosphate, making it amenable for further enzymatic incorporation into cellular structures qmul.ac.ukebi.ac.uk. The CTP substrate provides the cytidine diphosphate (B83284) component, while glycerol-3-phosphate provides the activated glycerol moiety wikipedia.org.
Glycerol-3-phosphate cytidylyltransferases have been characterized in various bacterial species, revealing insights into their kinetic mechanisms and properties nih.govresearchgate.netebi.ac.ukillinoisstate.edu. Studies on enzymes from Enterococcus faecalis and Listeria monocytogenes, for example, have determined kinetic parameters such as kcat and Km values for both CTP and glycerol-3-phosphate nih.govillinoisstate.edu.
For Enterococcus faecalis GCT (EfGCT), an apparent kcat of 1.51 s-1 was reported, with apparent Km values of 2.42 mM for CTP and 4.03 mM for glycerol phosphate nih.gov. Listeria monocytogenes GCT (LmGCT) exhibited a higher apparent kcat of 4.15 s-1, with apparent Km values of 1.52 mM for CTP and 6.56 mM for glycerol phosphate nih.gov. These enzymes typically proceed via a random order reaction mechanism, though some exhibit negative cooperativity in substrate binding ebi.ac.ukuniprot.org. The presence of divalent cations, particularly magnesium ions (Mg2+), is often essential for catalysis, as they can enhance the electrophilicity of the CTP alpha phosphate ebi.ac.uk. Structural studies of GCT from Bacillus subtilis have revealed that the enzyme is a homodimer and that conserved motifs, such as HXGH, are critical for CTP binding and catalysis ebi.ac.ukrcsb.org.
Table 1: Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferases
| Enzyme Source | Apparent kcat (s-1) | Km (CTP) (mM) | Km (Glycerol-3-Phosphate) (mM) | Reference |
| Enterococcus faecalis GCT | 1.51 | 2.42 | 4.03 | nih.govillinoisstate.edu |
| Listeria monocytogenes GCT | 4.15 | 1.52 | 6.56 | nih.govillinoisstate.edu |
| Bacillus subtilis GCT | Not Specified | 3.85 | 3.23 | uniprot.org |
CDP-2-Glycerol Biosynthesis in Specific Bacterial Species
While this compound (specifically CDP-3-glycerol) is involved in teichoic acid synthesis in many Gram-positive bacteria qmul.ac.ukebi.ac.ukebi.ac.uk, the bacterium Streptococcus pneumoniae utilizes a distinct pathway for the synthesis of CDP-2-glycerol. This compound is a component of the capsule polysaccharide (CPS) in certain serotypes of S. pneumoniae, such as types 15A and 23F nih.govasm.orgresearchgate.net. The pathway for CDP-2-glycerol biosynthesis in S. pneumoniae involves a series of three enzymes encoded by the gtp genes.
The biosynthesis of CDP-2-glycerol in Streptococcus pneumoniae has been biochemically identified and characterized, involving three key enzymes: Gtp1, Gtp3, and Gtp2 nih.govresearchgate.netnih.gov.
Gtp1: This enzyme functions as a reductase, catalyzing the conversion of 1,3-dihydroxyacetone (B48652) to glycerol nih.govresearchgate.netnih.gov. It can also utilize glyceraldehyde as a substrate and may use NADPH as a cofactor nih.govresearchgate.net.
Gtp3: Identified as a glycerol-2-phosphotransferase, Gtp3 catalyzes the phosphorylation of glycerol to produce glycerol-2-phosphate nih.govresearchgate.netnih.gov.
Gtp2: This enzyme acts as a cytidylyltransferase, transferring a cytidylyl group from CTP to glycerol-2-phosphate, thereby forming CDP-2-glycerol as the final product nih.govresearchgate.netnih.gov.
This three-enzyme system represents the first biochemical identification of the CDP-2-glycerol biosynthetic pathway nih.govresearchgate.netnih.gov.
The enzymes involved in the CDP-2-glycerol pathway in S. pneumoniae have undergone characterization, including analysis of their kinetic parameters and substrate specificities nih.govresearchgate.netnih.gov.
Gtp1: Kinetic parameters for Gtp1 have been studied, alongside the effects of temperature, pH, and cations on its activity nih.govresearchgate.netnih.gov. While specific Km and kcat values for Gtp1 are not detailed in the provided snippets, its role as a reductase converting 1,3-dihydroxyacetone to glycerol is established nih.govresearchgate.netnih.gov.
Gtp2: Similar to Gtp1, Gtp2's kinetic parameters and the influence of environmental factors such as temperature, pH, and cations have been analyzed nih.govresearchgate.netnih.gov. As a cytidylyltransferase, it utilizes CTP and glycerol-2-phosphate as substrates. The enzyme's ability to transfer the cytidylyl group is crucial for the formation of CDP-2-glycerol.
The research into these enzymes provides a foundation for understanding how S. pneumoniae synthesizes this specific this compound derivative for its capsular polysaccharides nih.govresearchgate.netnih.gov.
Table of Compound Names:
| Common Name | IUPAC Name / Description | Abbreviation |
| This compound | Cytidine diphosphate glycerol | CDP-Gro |
| CTP | Cytidine triphosphate | CTP |
| Glycerol-3-phosphate | sn-glycerol 3-phosphate | G3P |
| Pyrophosphate | Diphosphate | |
| CDP-2-glycerol | Cytidine diphosphate 2-glycerol | CDP-2-Gro |
| 1,3-dihydroxyacetone | ||
| Glycerol | ||
| Glycerol-2-phosphate | Glycerol-2-phosphate | Gro-2P |
| Cytidine diphosphate glycerol | Cytidine diphosphate glycerol | This compound |
| Cytidine triphosphate | Cytidine triphosphate | CTP |
| Glycerol-3-phosphate cytidylyltransferase | EC 2.7.7.39 | GCT |
| Gtp1 | Gene product in S. pneumoniae, functions as a reductase | Gtp1 |
| Gtp2 | Gene product in S. pneumoniae, functions as a cytidylyltransferase | Gtp2 |
| Gtp3 | Gene product in S. pneumoniae, functions as a phosphotransferase | Gtp3 |
| Capsule polysaccharide | Bacterial surface polysaccharide | CPS |
Biosynthesis in Archaea
Archaeal membrane lipids are characterized by isoprenoid chains linked via ether bonds to a glycerol backbone, which possesses a distinct stereochemistry compared to bacterial and eukaryotic lipids. The synthesis of CDP-archaeol, an activated precursor for archaeal ether lipids, involves specific enzymes and substrates.
CDP-Archaeol Synthesis (CarS/CDP-2,3-bis-(O-geranylgeranyl)-sn-glycerol synthase)
The synthesis of CDP-archaeol in Archaea is catalyzed by the enzyme CDP-archaeol synthase, also known as CarS ebi.ac.uknih.govresearchgate.netacs.orgresearchgate.netwikipedia.org. CarS is a membrane-associated protein crucial for archaeal lipid biosynthesis ebi.ac.uknih.govresearchgate.net. It facilitates the formation of CDP-archaeol, which serves as a substrate for the attachment of polar head groups to the archaeal lipid structure ebi.ac.uknih.govacs.orgresearchgate.net.
The primary precursors for CDP-archaeol synthesis are diphosphoglycerol geranylgeranyl pyrophosphate (DGGGP) and cytidine triphosphate (CTP) nih.govacs.orgresearchgate.netwikipedia.orgnih.gov. CarS catalyzes the transfer of the cytidine monophosphate (CMP) moiety from CTP to DGGGP, forming CDP-archaeol and releasing pyrophosphate nih.govresearchgate.netwikipedia.orgnih.gov. This reaction activates the DGGGP molecule for subsequent polar head group attachment, a critical step in the formation of archaeal ether lipids ebi.ac.uknih.govacs.orgresearchgate.net.
A fundamental distinction in archaeal lipid biosynthesis is the stereochemistry of the glycerol backbone. Unlike bacteria and eukaryotes, which utilize sn-glycerol-3-phosphate (G-3-P), Archaea employ sn-glycerol-1-phosphate (B1203117) (G-1-P) as the foundational glycerol moiety acs.orgresearchgate.netnih.govunl.ptdntb.gov.uaresearchgate.net. G-1-P is synthesized from dihydroxyacetone phosphate (DHAP) by a specific G-1-P dehydrogenase, which is evolutionarily distinct from the G-3-P dehydrogenases found in other domains of life acs.orgnih.gov. This enantiomeric difference in the glycerol backbone is a defining characteristic of archaeal membrane lipids researchgate.netnih.govunl.ptresearchgate.net.
Table 1: Glycerol Backbone Stereochemistry in Lipid Biosynthesis
| Domain | Glycerol Backbone Precursor | Primary Enzyme for Formation |
| Archaea | sn-Glycerol-1-phosphate | sn-Glycerol-1-phosphate dehydrogenase |
| Bacteria | sn-Glycerol-3-phosphate | sn-Glycerol-3-phosphate dehydrogenase |
| Eukaryotes | sn-Glycerol-3-phosphate | sn-Glycerol-3-phosphate dehydrogenase |
Biosynthesis in Mammals
The presence and synthesis of this compound in mammals have been a subject of recent investigation, revealing its role in cellular processes beyond phospholipid metabolism.
This compound has been successfully identified in mammalian systems, including cultured human cells and various mouse tissues researchgate.netencyclopedia.pubebi.ac.uknih.govnih.gov. Using liquid chromatography tandem-mass spectrometry (LC-MS/MS), researchers confirmed the presence of this compound in human cell lines such as HEK293T, HCT116, and HAP1 researchgate.netencyclopedia.pubebi.ac.uknih.govnih.gov. Furthermore, analyses of mouse tissues, including brain, liver, heart, skeletal muscle, kidney, and lung, also detected this compound researchgate.netencyclopedia.pubnih.gov. While present in most tissues, the content of this compound was generally lower than that of CDP-ribitol (CDP-Rbo) in many tissues, with the liver showing a relatively higher ratio of this compound to CDP-ribitol encyclopedia.pubnih.gov.
Table 2: Detection of this compound in Mammalian Tissues
| Tissue Type | Presence of this compound | Relative Abundance (vs. CDP-Rbo) |
| Human Cell Lines | Detected | N/A |
| Mouse Brain | Detected | Lower |
| Mouse Liver | Detected | Relatively High (41% of CDP-Rbo) |
| Mouse Heart | Detected | Lower |
| Mouse Skeletal Muscle | Detected | Lower |
| Mouse Kidney | Detected | Lower |
| Mouse Lung | Detected | Lower |
The primary enzyme responsible for this compound synthesis in mammals has been identified as Ethanolamine-Phosphate Cytidylyltransferase (PCYT2) researchgate.netencyclopedia.pubebi.ac.uknih.govmdpi.combiorxiv.org. PCYT2 is a key enzyme in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE) encyclopedia.pubmdpi.comnih.gov. In addition to its well-established role in synthesizing CDP-ethanolamine (CDP-Etn) from phosphoethanolamine (P-Etn) and CTP, PCYT2 also catalyzes the synthesis of this compound from glycerol-3-phosphate (Gro3P) and CTP researchgate.netencyclopedia.pubebi.ac.uknih.govmdpi.combiorxiv.org.
Experimental evidence supports PCYT2's dual function. Overexpression of PCYT2 increased this compound synthetic activity, whereas knockdown or knockout of PCYT2 significantly reduced cellular this compound levels, often to undetectable amounts researchgate.netencyclopedia.pubebi.ac.uknih.govbiorxiv.org. These findings collectively indicate that PCYT2 is the principal this compound synthase in mammalian cells encyclopedia.pubebi.ac.uknih.govbiorxiv.org. PCYT2's ability to utilize both phosphoethanolamine and glycerol-3-phosphate suggests a conserved active site capable of accommodating similar-sized substrates, enabling its dual roles in phospholipid and glycan precursor synthesis encyclopedia.pubmdpi.com.
Table 3: Dual Enzymatic Activities of Mammalian PCYT2
| Enzyme | Substrates | Product(s) | Primary Biological Role |
| Ethanolamine-Phosphate Cytidylyltransferase (PCYT2) | Phosphoethanolamine (P-Etn) + CTP | CDP-Ethanolamine (CDP-Etn) | De novo phosphatidylethanolamine (PE) biosynthesis (rate-limiting) |
| Glycerol-3-phosphate (Gro3P) + CTP | This compound (CDP-Gro) | Glycan precursor synthesis (e.g., for α-dystroglycan) |
Compound List:
this compound (CDP-Gro)
Cytidine triphosphate (CTP)
Diphosphoglycerol geranylgeranyl pyrophosphate (DGGGP)
CDP-archaeol
CDP-ribitol (CDP-Rbo)
sn-Glycerol-1-phosphate (G-1-P)
sn-Glycerol-3-phosphate (G-3-P)
Dihydroxyacetone phosphate (DHAP)
Phosphoethanolamine (P-Etn)
CDP-ethanolamine (CDP-Etn)
Glycerol-3-phosphate (Gro3P)
Phosphatidylethanolamine (PE)
CDP-diacylglycerol (CDP-DAG)
Phosphatidic acid (PA)
Phosphatidylinositol (PI)
Phosphatidylglycerol (PG)
Bis(monoacylglycerol)phosphate (BMP)
Geranylgeranyl pyrophosphate (GGPP)
Role of Ethanolamine-Phosphate Cytidylyltransferase (PCYT2) as a this compound Synthase
Dual Enzyme Activities of PCYT2
The identification of the enzyme responsible for this compound synthesis in mammals has been a significant advancement in understanding its biological roles. Ethanolamine-phosphate cytidylyltransferase (PCYT2), previously characterized as a key enzyme in the de novo biosynthesis of phosphatidylethanolamine (PE), has been revealed to possess dual enzymatic activities. Research has demonstrated that PCYT2 catalyzes the synthesis of both CDP-ethanolamine (CDP-Etn) and this compound (CDP-Gro) researchgate.netmdpi.comnih.govmdpi.com.
The synthesis of CDP-Etn involves the condensation of ethanolamine (B43304) phosphate (P-Etn) with cytidine triphosphate (CTP). Concurrently, PCYT2 utilizes glycerol-3-phosphate (Gro3P) and CTP to synthesize this compound researchgate.netnih.govmdpi.com. Studies employing enzyme activity assays with recombinant proteins confirmed that PCYT2, among other candidate enzymes, was the sole enzyme capable of synthesizing CDP-Gro from Gro3P and CTP mdpi.combiorxiv.org. Further evidence supporting PCYT2's role in CDP-Gro synthesis comes from knockdown experiments, where a significant reduction in cellular CDP-Gro levels was observed upon PCYT2 depletion researchgate.netnih.govebi.ac.uk. Both major splicing isoforms of PCYT2, PCYT2α and PCYT2β, have been shown to exhibit comparable CDP-Gro and CDP-Etn synthase activities mdpi.combiorxiv.org.
Table 1: Comparative Substrate Utilization by PCYT2 Isoforms
| Enzyme Isoform | Primary Substrate 1 | Primary Substrate 2 | Synthesized Product | Primary Role |
| PCYT2α | Glycerol-3-phosphate (Gro3P) | CTP | This compound (CDP-Gro) | Glycan biosynthesis researchgate.netnih.govmdpi.com |
| PCYT2α | Ethanolamine phosphate (P-Etn) | CTP | CDP-Ethanolamine (CDP-Etn) | Phosphatidylethanolamine (PE) biosynthesis researchgate.netmdpi.com |
| PCYT2β | Glycerol-3-phosphate (Gro3P) | CTP | This compound (CDP-Gro) | Glycan biosynthesis researchgate.netnih.govmdpi.com |
| PCYT2β | Ethanolamine phosphate (P-Etn) | CTP | CDP-Ethanolamine (CDP-Etn) | Phosphatidylethanolamine (PE) biosynthesis researchgate.netmdpi.com |
Note: The table conceptually represents the dual activities based on research findings. Both isoforms exhibit significant activity for both pathways.
Regulation by Glycerol-3-Phosphate Levels
The biosynthesis of this compound is directly dependent on the availability of its precursor, glycerol-3-phosphate (Gro3P), and CTP researchgate.netnih.govmdpi.com. Gro3P is primarily synthesized in mammalian cells through the phosphorylation of glycerol by glycerol kinase or via dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase mdpi.com. The abundance of Gro3P, therefore, plays a critical role in dictating the rate of CDP-Gro synthesis. For instance, the liver, which exhibits high glycerol kinase activity, has been observed to contain higher levels of CDP-Gro, likely due to the increased availability of Gro3P mdpi.com. This suggests that while PCYT2 is the synthetic enzyme, the cellular concentration of glycerol-3-phosphate acts as a key determinant for the flux through the this compound biosynthetic pathway.
Compound List:
this compound (CDP-Gro)
Cytidine triphosphate (CTP)
Glycerol-3-phosphate (Gro3P)
Ethanolamine phosphate (P-Etn)
CDP-ethanolamine (CDP-Etn)
Phosphatidylethanolamine (PE)
Dihydroxyacetone phosphate (DHAP)
Glycerol-3-phosphate dehydrogenase
Glycerol kinase
Ethanolamine-phosphate cytidylyltransferase (PCYT2)
PCYT2α
PCYT2β
Metabolic and Biological Roles of Cdp Glycerol
Role in Bacterial Cell Wall Biogenesis
CDP-glycerol is integral to the formation of the bacterial cell wall, particularly in the synthesis of wall teichoic acids (WTA). These polymers are covalently linked to peptidoglycan and can constitute up to 60% of the cell wall's mass in some Gram-positive bacteria. nih.gov The synthesis of the GroP units for the WTA polymer chain originates from the activated precursor this compound. nih.gov This precursor is synthesized by the enzyme TagD, a cytidylyltransferase that catalyzes the transfer of L-α-glycerol-3-phosphate to CTP, releasing pyrophosphate in the process. nih.gov
The biosynthesis of WTA is a multi-step process that occurs on the cytoplasmic face of the cell membrane, involving a series of enzymes that assemble the polymer on a lipid carrier before it is transported across the membrane and attached to the peptidoglycan. This compound is the specific donor molecule for the glycerol-phosphate moieties that form the backbone of the most common type of WTA.
The synthesis of WTA begins with the assembly of a conserved linkage unit attached to a C55-undecaprenyl pyrophosphate lipid carrier at the membrane. This process is initiated by the enzymes TagO and TagA. nih.gov Following their action, the enzyme TagB (or its ortholog TarB) plays a critical role. TagB is a glycerophosphotransferase that catalyzes the transfer of a single glycerol-phosphate unit from this compound to the C4 position of the N-acetylmannosamine (ManNAc) residue within the growing linkage unit. nih.govuniprot.org This step is highly conserved across many bacterial species and completes the formation of the lipid-anchored disaccharide-glycerol-phosphate linkage unit, priming it for polymerization. nih.govnih.gov
Table 1: Key Enzymes in WTA Linkage Unit Assembly Involving this compound
| Enzyme | Function | Substrate(s) | Organism Example |
| TagB | Glycerophosphotransferase; transfers a GroP unit to the ManNAc of the linkage unit. nih.gov | This compound, ManNAc-GlcNAc-PP-undecaprenyl | Bacillus subtilis 168 |
| TarB | Teichoic acid glycerol-phosphate primase; catalyzes the addition of a GroP residue to the linkage unit. uniprot.org | This compound, N-acetyl-beta-D-mannosaminyl-(1->4)-N-acetyl-alpha-D-glucosaminyl di-trans,octa-cis-undecaprenyl diphosphate (B83284) | Bacillus spizizenii W23 |
| TarF | In some species, acts as a primase to add an additional GroP unit to the linkage unit. nih.gov | This compound, Linkage Unit-GroP | Bacillus subtilis W23 |
Once the linkage unit is assembled, the main poly(glycerol-phosphate) chain is synthesized by a dedicated polymerase. In Bacillus subtilis 168, this enzyme is TagF. nih.govuniprot.org TagF is responsible for the polymerization of the teichoic acid main chain through the sequential addition of glycerol-phosphate units donated from this compound. uniprot.org In other organisms or for different types of WTA, related enzymes such as TarL or other TarF variants carry out polymerization of either glycerol-phosphate or ribitol-phosphate chains. nih.govnih.govrsc.org These polymerases belong to a family of monotopic membrane proteins that are crucial for generating the final polymer structure. nih.gov
The polymerase TagF catalyzes the progressive elongation of the WTA chain by repeatedly transferring glycerol-phosphate units from this compound to the growing polymer. uniprot.org This process results in a long chain of repeating units, with studies on B. subtilis indicating that TagF typically adds around 45 to 60 glycerol-phosphate units to the linkage unit. nih.gov This sequential transfer mechanism allows for the construction of a polymer of significant length, which is a defining characteristic of WTA.
The proper regulation of WTA polymer length is a critical physiological process, and it is intrinsically linked to the membrane-associated nature of the synthesis machinery. Research has demonstrated that the association of the polymerase with the cell membrane is essential for controlling the final length of the teichoic acid polymer. nih.gov The membrane-binding properties of polymerases like TagF and TarL were first identified because their enzymatic activity was dependent on the use of isolated membranes in early experiments. nih.gov The polymerase itself contains domains, such as amphipathic helices, that are predicted to interact with or dip into the membrane, positioning the catalytic site correctly relative to the lipid-anchored substrate. nih.gov This proper orientation and association within the membrane environment are believed to confer the regulation that results in polymers of a physiologically appropriate length. nih.gov
The importance of the membrane environment for polymerase function is starkly highlighted when comparing enzymatic activity in reconstituted membrane systems versus soluble, membrane-free systems. Studies on the TagF polymerase have shown that while the enzyme is active in a soluble form, it exhibits significant differences in behavior. nih.gov
A key finding is that polymer length becomes disregulated in soluble systems. nih.gov When TagF was assayed in the absence of a membrane, using this compound itself as an unnatural acceptor substrate, it synthesized poly(glycerol phosphate) polymers that were much larger than those found attached to bacterial cell walls or produced in membrane-reconstituted systems. nih.gov This suggests that in a soluble environment, the regulatory mechanism that terminates polymerization at a specific length is lost. nih.gov While the rate of polymer synthesis in the soluble system was comparable to the membrane system, the lack of length control underscores that the membrane itself is a crucial component for the fidelity of WTA biosynthesis. nih.gov
Table 2: Comparison of TagF Polymerase Activity in Soluble vs. Membrane-Associated Systems
| Feature | Soluble System (Membrane-Free) | Membrane-Associated System |
| Acceptor Substrate | Can utilize the elongation substrate this compound as an acceptor. nih.gov | Utilizes the natural lipid-linked disaccharide acceptor. nih.gov |
| Polymer Length | Disregulated; produces polymers much larger than physiological length. nih.gov | Regulated; produces polymers of a defined, physiological length (e.g., ~45-60 units). nih.govnih.gov |
| Length Regulation | Lost; termination of polymerization is not controlled. nih.gov | Conferred by the proper association of the polymerase with the membrane. nih.gov |
| Catalytic Rate | Comparable to membrane system after an initial lag period. nih.gov | Efficient polymerization. nih.gov |
| Physiological Relevance | Useful for studying certain enzymatic properties but does not replicate in vivo fidelity. nih.gov | Represents the natural state and demonstrates key regulatory features. nih.gov |
Wall Teichoic Acid (WTA) Synthesis
Stereochemistry of Glycerol (B35011) Phosphate (B84403) in WTA (sn-glycerol-3-phosphate)
The biosynthesis of wall teichoic acid (WTA), a major anionic polymer in the cell wall of many Gram-positive bacteria, utilizes this compound as the direct donor of glycerol phosphate units. nih.govrsc.org The enzymatic transfer of glycerol phosphate from this activated precursor determines the specific stereochemistry of the resulting polymer chain. nih.govnih.gov Research has definitively established that the glycerol phosphate monomers within the WTA backbone possess the sn-glycerol-3-phosphate configuration. rsc.orgnih.govnih.gov This stereochemical outcome is a direct consequence of the biosynthetic pathway starting with this compound, which itself contains the sn-glycerol-3-phosphate moiety. rsc.orgnih.gov The enzyme this compound:poly(glycerophosphate) glycerophosphotransferase (TagF) is responsible for polymerizing these units to extend the WTA chain. researchgate.net
Distinction from Lipoteichoic Acid (LTA) Synthesis
While both wall teichoic acid (WTA) and lipoteichoic acid (LTA) can be polymers of glycerol phosphate, their biosynthetic pathways are distinct, utilizing different precursors and resulting in polymers with opposite stereochemistry. nih.govnih.gov
The synthesis of the poly(glycerol phosphate) backbone of type I LTA does not use this compound. nih.govpnas.org Instead, the established precursor and donor of glycerol phosphate units for LTA elongation is phosphatidylglycerol (PG), a membrane phospholipid. nih.govasm.orgnih.govnih.gov The enzyme LTA synthase (LtaS) catalyzes the transfer of glycerol phosphate from PG onto the growing LTA chain. acs.orgresearchgate.net In contrast, WTA assembly is dependent on this compound as the activated donor for its glycerol phosphate units. rsc.orgnih.govnih.gov
The use of different precursors leads to the incorporation of enantiomeric forms of glycerol phosphate into WTA and LTA. nih.govnih.gov While WTA is constructed from sn-glycerol-3-phosphate units derived from this compound, LTA is built from sn-glycerol-1-phosphate (B1203117) units. rsc.orgnih.govnih.gov This enantiomer is sourced from the headgroup of the precursor molecule, phosphatidylglycerol. nih.govpnas.orgnih.govnih.gov This fundamental difference in stereochemistry is a key distinguishing feature between the two major teichoic acids and has been confirmed through direct enzymatic analysis; the stereospecific phosphodiesterase GlpQ can degrade WTA but not LTA, demonstrating they are enantiomeric polymers. nih.gov
Poly(glycosylglycerol phosphate) Capsule Polymers in Gram-Negative Bacteria
While WTA and LTA are characteristic of Gram-positive bacteria, this compound also serves as a precursor for other cell surface polymers. In certain bacteria, it is involved in the synthesis of capsular polysaccharides (CPS). For instance, the biosynthesis of the capsule in Streptococcus pneumoniae serotypes 15A and 23F involves glycerol-2-phosphate, an isomer of the more common glycerol-3-phosphate. nih.gov A specific biosynthetic pathway has been identified in which glycerol is first converted to glycerol-2-phosphate, which is then activated by CTP to form CDP-2-glycerol. nih.gov This nucleotide-activated sugar is the final precursor for incorporation into the capsule polysaccharide. nih.gov The enzyme responsible, a glycerol-2-phosphate cytidylyltransferase (Gtp2), catalyzes this final activation step. nih.gov
Role in Phospholipid Metabolism (as CDP-Glycerols, including CDP-Diacylglycerol)
The role of CDP-activated glycerol extends beyond cell wall polymers to the fundamental synthesis of phospholipids (B1166683) through the key intermediate, CDP-diacylglycerol.
Cytidine (B196190) diphosphate diacylglycerol (CDP-DAG) is a critical liponucleotide that occupies a major branch point in the biosynthesis of glycerophospholipids in both prokaryotes and eukaryotes. nih.govnih.govasm.org It is formed from phosphatidic acid (PA) and cytidine triphosphate (CTP) by the action of CDP-diacylglycerol synthase (CDS). nih.govresearchgate.net Once synthesized, CDP-DAG serves as the high-energy precursor for a variety of essential phospholipids. nih.govresearchgate.net In bacteria, CDP-DAG is the direct precursor for the synthesis of phosphatidylserine (B164497) (PS), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov In eukaryotes, CDP-DAG is primarily used to synthesize phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govresearchgate.net This central role makes the regulation of CDP-DAG synthesis a crucial control point for maintaining cellular lipid homeostasis. nih.gov
Precursor for Phosphatidylglycerol (PG) Synthesis
Phosphatidylglycerol (PG) is a crucial glycerophospholipid found in cellular membranes and is a key component of pulmonary surfactant. wikipedia.org Its synthesis is a multi-step enzymatic process where CDP-diacylglycerol (CDP-DAG) serves as a critical activated intermediate. The pathway begins with the conversion of phosphatidic acid (PA) to CDP-DAG by the enzyme CDP-diacylglycerol synthase. wikipedia.orgnih.gov
Subsequently, phosphatidylglycerol phosphate (PGP) synthase, also known as CDP-diacylglycerol—glycerol-3-phosphate 3-phosphatidyltransferase, catalyzes the reaction between CDP-diacylglycerol and sn-glycerol-3-phosphate. wikipedia.orgwikipedia.org This reaction results in the formation of phosphatidylglycerol phosphate (PGP) and the release of cytidine monophosphate (CMP). wikipedia.orgwikipedia.org The final step in PG synthesis involves the dephosphorylation of PGP by a PGP phosphatase to yield phosphatidylglycerol. wikipedia.org In bacteria, the synthesis of all major phospholipids, including PG, originates from CDP-DAG. nih.gov
Involvement in Cardiolipin (CL) Synthesis
Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a vital role in mitochondrial structure and function, including the organization of the electron transport chain supercomplexes. frontiersin.orgwikipedia.org The biosynthesis of cardiolipin is intrinsically linked to CDP-diacylglycerol.
In eukaryotes, the synthesis pathway initiates with the formation of phosphatidic acid (PA). wikipedia.org PA is then converted to CDP-diacylglycerol by CDP-DAG synthase. frontiersin.orgwikipedia.org The synthesis proceeds with the conversion of CDP-DAG to phosphatidylglycerol (PG), as described in the previous section. wikipedia.orgsmpdb.ca Finally, the enzyme cardiolipin synthase catalyzes the condensation of a molecule of PG with another molecule of CDP-diacylglycerol to form cardiolipin. wikipedia.orgsmpdb.ca This process underscores the central role of CDP-diacylglycerol as a direct precursor in the de novo synthesis of cardiolipin in the mitochondria. frontiersin.orgsmpdb.ca Pulse-chase labeling studies in the heart have suggested that the conversion of phosphatidic acid to CDP-diacylglycerol may be the rate-limiting step in cardiolipin biosynthesis. nih.gov
Archael Lipid Biosynthesis (Archaetidylglycerol)
The cell membranes of archaea are chemically distinct from those of bacteria and eukaryotes, characterized by isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds. portlandpress.comnih.gov This "lipid divide" highlights a fundamental difference in the biosynthesis of membrane lipids. In archaeal lipid biosynthesis, a molecule analogous to CDP-diacylglycerol, known as CDP-archaeol, is the central precursor for the attachment of polar head groups. portlandpress.comnih.gov
The synthesis of archaeal phospholipids involves the enzymatic formation of CDP-archaeol from CTP and 2,3-bis-O-(geranylgeranyl)-sn-glycero-1-phosphate, a reaction catalyzed by CDP-archaeol synthase. nih.govwikipedia.org Following its formation, CDP-archaeol serves as the activated substrate for the transfer of various polar head groups, including glycerol. The attachment of a glycerol head group to CDP-archaeol results in the formation of archaetidylglycerol (AG). portlandpress.com Enzymes involved in this process are part of the CDP-alcohol phosphotransferase superfamily. acs.org
Emerging Roles in Mammalian Glycan Modification
Recent research has uncovered novel functions for this compound in mammalian systems, particularly in the post-translational modification of glycoproteins. These findings have significant implications for understanding certain congenital muscular dystrophies.
Glycerol Phosphate (GroP) Modification of α-Dystroglycan
α-dystroglycan (α-DG) is a cell-surface glycoprotein (B1211001) that is extensively glycosylated, and these glycans are crucial for its interaction with extracellular matrix proteins like laminin (B1169045). nih.govresearchgate.net It has been discovered that in addition to the well-established ribitol (B610474) phosphate (RboP) modifications, glycerol phosphate (GroP) can also be incorporated into the O-mannosyl glycans of α-DG. nih.govresearchgate.net The donor substrate for this GroP modification is this compound. nih.govresearchgate.net This discovery has opened new avenues for investigating the regulation of α-DG glycosylation and function.
Involvement of Fukutin (FKTN) and Fukutin-Related Protein (FKRP)
Fukutin (FKTN) and Fukutin-Related Protein (FKRP) are enzymes known to be involved in the glycosylation of α-dystroglycan. nih.govnih.gov Mutations in the genes encoding these proteins are associated with a group of congenital muscular dystrophies known as α-dystroglycanopathies. nih.govnih.gov While FKTN and FKRP are known to transfer ribitol phosphate from CDP-ribitol, it has been demonstrated that they can also utilize this compound as a donor substrate to transfer glycerol phosphate to the O-mannosyl glycans of α-DG. nih.govresearchgate.netresearchgate.net Kinetic studies have indicated that this compound is a less efficient donor substrate for FKTN compared to CDP-ribitol. nih.govresearchgate.net
Inhibitory Effects on Functional Glycan Synthesis
The incorporation of glycerol phosphate onto the glycan chain of α-dystroglycan has been shown to have inhibitory effects on the synthesis of the fully functional glycan. nih.govresearchgate.net When FKTN transfers a GroP moiety to the glycan, the resulting structure cannot act as an acceptor substrate for FKRP. nih.govresearchgate.netnih.gov This effectively terminates the elongation of the outer glycan chain, preventing the formation of the laminin-binding epitope. nih.govnih.gov Furthermore, this compound itself can act as a competitive inhibitor of the ribitol phosphate transferase activities of both FKTN and FKRP. nih.govresearchgate.netnih.gov These findings suggest that an imbalance in the cellular pools of CDP-ribitol and this compound could negatively impact the proper glycosylation and function of α-dystroglycan. nih.gov
Implications for Cellular Processes
The synthesis and utilization of this compound have profound implications for a variety of cellular functions, primarily through its role as the building block for teichoic acids (TAs), which are anionic polymers found in the cell walls of Gram-positive bacteria. nih.govnumberanalytics.comfiveable.me These polymers, which can constitute up to 60% of the cell wall mass, are crucial for the physiology and structural integrity of these organisms. nih.gov
Ion Homeostasis: The anionic nature of teichoic acids, imparted by their phosphate groups, allows them to attract and bind cations such as magnesium and potassium. wikipedia.org This function is vital for maintaining a high concentration of these essential ions at the cell surface, which is important for the activity of various membrane-associated enzymes.
Host-Pathogen Interactions: Teichoic acids are significant in the context of bacterial pathogenesis. They can mediate the adhesion of bacteria to host tissues, a critical first step in the establishment of an infection. uzh.ch For instance, the adhesion of Staphylococcus aureus to epithelial cells is dependent on its wall teichoic acid. uzh.ch Moreover, teichoic acids are recognized by the host's innate immune system, specifically by pattern recognition receptors like Toll-like receptor 2 (TLR2), which triggers an immune response. numberanalytics.comuzh.ch
Regulation of Phospholipid and Glycan Synthesis: While the primary role of this compound is in teichoic acid synthesis, related molecules like CDP-diacylglycerol are central to lipid metabolism. nih.gov CDP-diacylglycerol stands at a metabolic branch point, leading to the synthesis of important phospholipids such as phosphatidylinositol and cardiolipin. nih.govfrontiersin.org These lipids are not only structural components of membranes but are also involved in complex cellular signaling pathways. nih.govfrontiersin.orgnih.gov In mammals, this compound has been found to inhibit the synthesis of the functional O-mannosyl glycan of α-dystroglycan by preventing the elongation of the glycan chain. nih.gov This suggests a regulatory role for this compound in mammalian glycosylation processes. ebi.ac.uknih.gov
The biosynthetic pathway of this compound is a target for the development of new antibiotics, as its disruption would compromise the integrity of the bacterial cell wall. ebi.ac.uk The enzymes involved in this pathway, such as CTP:glycerol-3-phosphate cytidylyltransferase, are essential for bacterial survival. ebi.ac.uk
Detailed Research Findings on this compound and Related Compounds
| Organism/System | Enzyme/Pathway | Key Findings | Research Focus |
| Bacillus licheniformis | This compound pyrophosphorylase | The enzyme's activity is inhibited by UDP-MurAc-pentapeptide, a precursor for peptidoglycan synthesis, suggesting a cross-regulation between the synthesis of two major cell wall polymers. nih.gov | Regulation of cell wall synthesis. nih.gov |
| Staphylococcus aureus | CTP:glycerol-3-phosphate cytidylyltransferase (TarD(Sa)) | This enzyme is crucial for producing this compound, which is essential for the linkage of teichoic acid to peptidoglycan. ebi.ac.uk | Antibiotic target development. ebi.ac.uk |
| Drosophila melanogaster | CDP-diacylglycerol synthetase (CdsA) | CdsA coordinates cell growth and fat storage by diverting a common precursor, phosphatidic acid, towards the synthesis of phosphatidylinositol and away from triacylglycerol synthesis. nih.gov | Lipid metabolism and cell growth regulation. nih.gov |
| Mammalian Cells | Ethanolamine-phosphate cytidylyltransferase (PCYT2) | PCYT2 was identified as a this compound synthase in mammals. Reduced expression of PCYT2 led to an increase in functionally glycosylated α-dystroglycan. ebi.ac.uk | Regulation of α-dystroglycan function. ebi.ac.uk |
| Streptococcus pneumoniae | Gtp1, Gtp2, Gtp3 | These three enzymes constitute the biosynthetic pathway for CDP-2-glycerol, a component of the capsule polysaccharide, which is a key virulence factor. nih.gov | Bacterial pathogenesis and capsule synthesis. nih.gov |
Enzymology and Structural Insights
The primary enzyme discussed in the context of CDP-glycerol synthesis is Glycerol-3-phosphate cytidylyltransferase (GCT), also known as this compound pyrophosphorylase or TagD in Bacillus subtilis researchgate.netuniprot.org. This enzyme catalyzes the transfer of the cytidylyl group from cytidine (B196190) triphosphate (CTP) to sn-glycerol 3-phosphate, yielding this compound and pyrophosphate uniprot.orgnih.govebi.ac.uk. GCT is typically a homodimeric enzyme, with each monomer possessing a catalytic domain researchgate.netresearchgate.net.
Active Site Architecture and Substrate Binding
The active site of GCT is a complex cavity designed to accommodate both CTP and glycerol-3-phosphate. Structural studies, particularly of Bacillus subtilis GCT, have revealed key residues and motifs involved in substrate binding and catalysis. The enzyme is characterized by conserved sequence motifs, such as the signature sequence RTEGISTT, which is critical for cytidylyltransferase activity nih.govnih.gov. Another important motif is the HXGH sequence, containing histidine residues (e.g., His-14 and His-17 in B. subtilis GCT) that are highly conserved among nucleotidyltransferases and play a significant role in catalysis researchgate.netnih.gov.
Substrate binding involves specific interactions with charged and polar residues. Lysine (B10760008) residues, such as Lys-44 and Lys-46, have been identified as crucial for binding the phosphate (B84403) groups of this compound, the product rcsb.orgnih.gov. These lysines are positioned to interact with the negatively charged phosphates, stabilizing the bound molecule ebi.ac.uk. Other residues, including Asp-11, Asp-38, Trp-74, and Asp-94, have also been implicated in substrate binding or catalytic efficiency, with mutations affecting the enzyme's affinity for its substrates researchgate.netnih.gov.
Role of Specific Residues in Catalysis
Specific amino acid residues within the active site are critical for the catalytic mechanism of GCT. Lysine residues 44 and 46 are vital for catalysis, as their mutation to alanine (B10760859) significantly reduces the enzyme's Vmax(app) and profoundly impacts the Km(app) for glycerol-3-phosphate rcsb.orgnih.gov. These lysines are believed to stabilize the negatively charged transition state through charge-charge interactions and hydrogen bond donation ebi.ac.uk.
The histidine residues at positions 14 and 17, part of the conserved HXGH motif, are also indispensable for catalysis. Mutations at these positions lead to substantial losses in enzymatic activity, suggesting a role in stabilizing the pentacoordinate phosphate transition state, analogous to their function in class I aminoacyl-tRNA synthetases researchgate.netnih.gov. Aspartate residue 11 is also important for activity, with its mutation leading to decreased enzyme function nih.gov. Other residues, such as Asp-38, Trp-74, and Asp-94, have been shown to influence the enzyme's affinity for both CTP and glycerol-3-phosphate when mutated researchgate.netnih.gov.
Table 1: Key Residues in Glycerol-3-Phosphate Cytidylyltransferase (GCT) Catalysis and Binding
| Residue (e.g., in B. subtilis GCT) | Role | Effect of Mutation (e.g., to Alanine) | Reference(s) |
| Lys-44 | Substrate/Product Binding, Catalysis | Decreased Vmax(app), profound effect on Km(app) for glycerol-3-phosphate; Stabilizes transition state | ebi.ac.ukrcsb.orgnih.gov |
| Lys-46 | Substrate/Product Binding, Catalysis | Decreased Vmax(app), profound effect on Km(app) for glycerol-3-phosphate; Stabilizes transition state | ebi.ac.ukrcsb.orgnih.gov |
| His-14 | Catalysis | Dramatic loss of activity; Stabilizes pentacoordinate transition state | researchgate.netnih.gov |
| His-17 | Catalysis | Dramatic loss of activity; Stabilizes pentacoordinate transition state | researchgate.netnih.gov |
| Asp-11 | Activity | Decreased activity | nih.gov |
| Asp-38 | Substrate Binding | 6-130-fold higher Km for CTP and glycerol-3-phosphate | researchgate.netnih.gov |
| Trp-74 | Substrate Binding | 6-130-fold higher Km for CTP and glycerol-3-phosphate | researchgate.netnih.gov |
| Asp-94 | Substrate Binding | 6-130-fold higher Km for CTP and glycerol-3-phosphate | researchgate.netnih.gov |
Enzyme Kinetics and Regulatory Mechanisms
The activity of GCT is influenced by various kinetic factors, including substrate concentrations, pH, and the presence of cofactors, as well as certain inhibitory substances.
Allosteric Regulation
While classical allosteric activation or inhibition by effector molecules has not been extensively documented for GCT in the context of this compound synthesis, the enzyme exhibits negative cooperativity in substrate binding uniprot.orgresearchgate.netrcsb.orgnih.gov. This means that the binding of the first substrate molecule to one active site can decrease the affinity of the second active site for its substrate. This phenomenon affects substrate binding rather than directly modulating catalytic turnover via an allosteric site.
Influence of Cofactors and Environmental Conditions (pH, Cations)
Cofactors and Cations: GCT requires divalent cations as cofactors for its activity. Magnesium ions (Mg²⁺) are essential and are known to enhance the electrophilicity of the α-phosphate of CTP, facilitating the nucleophilic attack by glycerol-3-phosphate. Mg²⁺ ions are proposed to coordinate between the phosphates of CTP and the attacking phosphate of glycerol-3-phosphate ebi.ac.uk. Other divalent cations, including Mn²⁺, Co²⁺, Ni²⁺, and Fe²⁺, can also support enzyme activity, though Mg²⁺ is often considered optimal researchgate.netuniprot.orgebi.ac.ukillinoisstate.edu. Conversely, certain divalent cations, such as cadmium (Cd²⁺), mercury (Hg²⁺), tin (Sn²⁺), copper (Cu²⁺), and zinc (Zn²⁺), act as inhibitors of GCT uniprot.org.
Environmental Conditions: The optimal conditions for GCT activity have been characterized. The enzyme exhibits a broad pH optimum, functioning effectively across a pH range of 6.5 to 9.5 researchgate.netuniprot.org. The optimal temperature for GCT activity is reported to be around 50°C uniprot.org.
Table 2: Kinetic and Environmental Parameters of Glycerol-3-Phosphate Cytidylyltransferase (GCT)
| Parameter | Value | Notes | Reference(s) |
| Km (CTP) | 3.85 mM | researchgate.netuniprot.org | |
| Km (Glycerol-3-phosphate) | 3.23 mM | researchgate.netuniprot.org | |
| Vmax | 185 μmol/min/mg | researchgate.netuniprot.org | |
| Optimum pH | 6.5 - 9.5 | Broad pH optimum | researchgate.netuniprot.org |
| Optimum Temperature | ~50°C | uniprot.org | |
| Inhibitory Cations | Cd²⁺, Hg²⁺, Sn²⁺, Cu²⁺, Zn²⁺ | Divalent cations that inhibit enzyme activity | uniprot.org |
| Cofactor Requirement | Divalent cations (Mg²⁺, Mn²⁺, Co²⁺, Fe²⁺) | Mg²⁺ enhances CTP electrophilicity and coordinates phosphates | researchgate.netuniprot.orgebi.ac.ukillinoisstate.edu |
Research Methodologies and Biotechnological Applications
Analytical Techniques for CDP-Glycerol Detection and Quantification
The accurate detection and quantification of cytidine (B196190) diphosphate-glycerol (this compound) are crucial for studying its role in various biological processes and for monitoring its synthesis in biotechnological applications. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the analysis of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC component separates this compound from other molecules in a complex mixture based on its physicochemical properties, such as polarity and size. Following separation, the analyte is introduced into the mass spectrometer.
In the mass spectrometer, this compound molecules are ionized, typically using soft ionization techniques like electrospray ionization (ESI), to form charged molecules. These ions are then separated based on their mass-to-charge ratio (m/z). In the tandem MS (MS/MS) approach, specific ions corresponding to this compound are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, enabling highly specific and confident identification and quantification. LC-MS/MS is particularly valuable in lipidomics for analyzing CDP-diacylglycerol, a derivative of this compound, and can be adapted for the sensitive detection of this compound in various biological samples.
| Parameter | Description |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. |
| Ionization Method | Typically Electrospray Ionization (ESI). |
| Detection | Based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. |
| Application | High-sensitivity quantification and structural confirmation of this compound and its derivatives in complex biological matrices. |
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged molecules like this compound. CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge and size. The separation occurs within a narrow capillary tube filled with an electrolyte solution.
For the analysis of nucleotides and their derivatives, such as this compound, a method known as capillary zone electrophoresis (CZE) is often employed. In CZE, a sample solution is introduced into the capillary, and a high voltage is applied. Due to its phosphate (B84403) groups, this compound possesses a negative charge at neutral or alkaline pH and will migrate towards the anode. The time it takes for the molecule to travel through the capillary to the detector is its migration time, which is characteristic for a given molecule under specific conditions. Detection is typically achieved by UV absorbance, as the cytidine base in this compound absorbs UV light. To enhance sensitivity, techniques like transient isotachophoretic stacking can be employed, which allows for the injection of a larger sample volume without compromising resolution.
| Parameter | Description |
| Principle | Separation of charged molecules in a capillary based on their electrophoretic mobility in an electric field. |
| Separation Mode | Capillary Zone Electrophoresis (CZE). |
| Detection | Typically UV absorbance due to the cytidine base. |
| Key Advantages | High separation efficiency, small sample volume requirements, and rapid analysis times. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. NMR provides detailed information about the chemical structure and connectivity of atoms within a molecule. Two key types of NMR experiments are particularly useful for this compound: ¹H NMR and ³¹P NMR.
³¹P NMR is highly valuable for studying phosphorylated molecules like this compound. Since this compound contains two phosphate groups in a pyrophosphate linkage, ³¹P NMR will show characteristic signals for these phosphorus atoms. The chemical shifts of these signals are sensitive to the chemical environment of the phosphate groups and can confirm the diphosphate (B83284) linkage. In studies of enzymatic reactions involving this compound, ³¹P NMR can be used to monitor the cleavage of the pyrophosphate bond by observing the disappearance of the this compound signals and the appearance of new signals corresponding to the reaction products. nih.govnih.gov
| NMR Type | Information Provided |
| ¹H NMR | Provides information on the proton environment, confirming the presence of the glycerol (B35011), ribose, and cytidine components of the molecule. |
| ³¹P NMR | Directly observes the phosphorus atoms, confirming the diphosphate linkage and allowing for the monitoring of reactions involving the phosphate groups. nih.govnih.gov |
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size. This method is particularly useful for separating this compound from larger molecules, such as polymers, or smaller molecules, like cytidine monophosphate (CMP).
In gel filtration chromatography, the stationary phase consists of porous beads. When a sample containing molecules of different sizes is passed through the column, smaller molecules can enter the pores of the beads, which lengthens their path through the column. Larger molecules that are excluded from the pores travel around the beads and elute from the column more quickly. Therefore, molecules are separated in order of decreasing size.
This technique has been utilized in studies of enzymes that use this compound as a substrate to synthesize polymers like teichoic acids. nih.gov In these experiments, gel filtration chromatography can effectively separate the high-molecular-weight polymer product from the unreacted this compound substrate and the CMP by-product. nih.gov
| Parameter | Description |
| Principle | Separation of molecules based on their hydrodynamic volume (size). |
| Stationary Phase | Porous beads with a defined pore size. |
| Elution Order | Larger molecules elute first, followed by smaller molecules. |
| Application | Separation of this compound from larger polymers or smaller by-products in enzymatic reaction mixtures. nih.gov |
In Vitro Enzymatic Synthesis Approaches
The biotechnological production of this compound is of significant interest for various applications, including the synthesis of bacterial capsular polysaccharides for vaccine development. In vitro enzymatic synthesis using cell-free systems offers a promising alternative to chemical synthesis or microbial fermentation, providing high purity and yield under controlled conditions.
A highly efficient method for the in vitro synthesis of this compound is through a cell-free multi-enzyme cascade reaction. This approach utilizes a series of purified enzymes to convert simple, inexpensive starting materials into the desired product in a one-pot reaction.
One such developed cascade employs five recombinant enzymes to synthesize this compound from cytidine and glycerol. The enzymatic steps are as follows:
Uridine kinase (UDK) phosphorylates cytidine to cytidine monophosphate (CMP).
Uridylate kinase (URA6) further phosphorylates CMP to cytidine diphosphate (CDP).
Polyphosphate kinase 3 (PPK3) phosphorylates CDP to cytidine triphosphate (CTP), using polyphosphate as the phosphate donor. This step also regenerates ATP, which is used in the subsequent steps.
Glycerol kinase (glpK) phosphorylates glycerol to glycerol-3-phosphate, utilizing ATP.
Glycerol-3-phosphate cytidylyltransferase (tagD) catalyzes the final reaction, condensing CTP and glycerol-3-phosphate to form this compound and pyrophosphate.
An inorganic pyrophosphatase (PPA) can be added to the cascade to hydrolyze the pyrophosphate by-product, which drives the final equilibrium towards product formation. This multi-enzyme cascade has been shown to achieve a substrate conversion of up to 89% with respect to cytidine.
| Enzyme | Gene Source (example) | Role in Cascade |
| Uridine kinase (UDK) | Escherichia coli | Cytidine → CMP |
| Uridylate kinase (URA6) | Saccharomyces cerevisiae | CMP → CDP |
| Polyphosphate kinase 3 (PPK3) | Pseudomonas aeruginosa | CDP → CTP (ATP regeneration) |
| Glycerol kinase (glpK) | Escherichia coli | Glycerol → Glycerol-3-phosphate |
| Glycerol-3-phosphate cytidylyltransferase (tagD) | Bacillus subtilis | CTP + Glycerol-3-phosphate → this compound |
| Inorganic pyrophosphatase (PPA) | Escherichia coli | Pyrophosphate → 2 Phosphate |
Genetic and Molecular Approaches
The enzymatic synthesis of this compound and its derivatives relies on the availability of the necessary biocatalysts. Gene cloning and recombinant expression are fundamental techniques used to produce these enzymes in sufficient quantities. researchgate.netneb-online.de This approach involves identifying the gene encoding a target enzyme in a source organism, isolating it, and inserting it into an expression vector (such as a plasmid), which is then introduced into a host organism, typically Escherichia coli. neb-online.denih.gov
Key genes involved in the biosynthesis of this compound and related compounds have been successfully cloned and expressed. For example, the cds gene from E. coli, which encodes CDP-diglyceride synthetase, was cloned into plasmids, leading to a 50-fold overproduction of the enzyme. nih.gov This overproduction was instrumental in purifying the enzyme to homogeneity for further study. nih.gov Similarly, the tagF gene, encoding this compound:poly(glycerophosphate) glycerophosphotransferase from Staphylococcus epidermidis, was cloned and expressed in Bacillus subtilis to confirm its function. nih.gov
In Streptococcus pneumoniae, a cluster of three genes—gtp1, gtp2, and gtp3—proposed to be involved in the synthesis of CDP-2-glycerol, were cloned and the corresponding enzymes were expressed and purified. asm.org This allowed for the biochemical confirmation of their respective activities as a reductase, a cytidylyltransferase, and a phosphotransferase, thereby elucidating the complete biosynthetic pathway. asm.org The table below summarizes key examples of genes cloned for this compound related research.
| Gene | Encoded Enzyme | Source Organism | Expression Host | Purpose of Cloning |
| cds | CDP-diglyceride synthetase | Escherichia coli | Escherichia coli | Enzyme overproduction and purification nih.gov |
| tagF | This compound:poly(glycerophosphate) glycerophosphotransferase | Staphylococcus epidermidis | Bacillus subtilis | Functional complementation of a mutation nih.gov |
| gtp2 | Glycerol-2-phosphate cytidylyltransferase | Streptococcus pneumoniae 23F | Escherichia coli | Biochemical characterization of the CDP-2-glycerol pathway asm.org |
| glpD | sn-Glycerol-3-phosphate dehydrogenase | Pseudomonas aeruginosa | Escherichia coli | Complementation of an E. coli mutant nih.gov |
These molecular cloning efforts are crucial for creating the enzymatic "toolboxes" used in the cell-free synthesis of this compound and for studying the fundamental biochemistry of teichoic acid and capsule polymer synthesis. nih.govasm.org
Altering the expression levels of genes involved in metabolic pathways is a powerful strategy to study gene function and to engineer organisms for biotechnological purposes. Overexpression or knockdown of genes in the glycerol metabolic network can redirect metabolic flux, impacting the pools of precursors for this compound synthesis and the production of related compounds. nih.govnih.gov
In the thermotolerant yeast Ogataea polymorpha, overexpression of genes involved in either the oxidative or the phosphorylative pathways of glycerol catabolism was shown to significantly improve the conversion of glycerol to ethanol. nih.govresearchgate.net This demonstrates that enhancing the upstream pathways that process glycerol can increase the flux through central metabolism. researchgate.net Similarly, in Klebsiella pneumoniae, overexpression of genes within the dha regulon, which is involved in glycerol fermentation, was studied to understand its effects on the production of 1,3-propanediol. researchgate.net These studies revealed that imbalanced overexpression could impair cell growth, possibly due to the accumulation of toxic intermediates. researchgate.net
In the yeast Pachysolen tannophilus, quantitative real-time PCR (qPCR) was used to compare the transcript levels of genes involved in glycerol transport and metabolism when grown on glycerol versus glucose. nih.gov It was found that genes for glycerol assimilation, such as PtGUT1 (Glycerol kinase) and PtFPS2 (Glycerol facilitator), were significantly up-regulated during growth on glycerol, indicating transcriptional control over the pathway. nih.gov
The following table presents findings from studies involving the manipulation of genes related to glycerol metabolism.
| Gene(s) Overexpressed | Organism | Metabolic Pathway Affected | Key Finding |
| PDC1, ADH1, genes for glycerol catabolism | Ogataea polymorpha | Glycerol catabolism, Ethanol fermentation | Increased ethanol production from glycerol by up to 15-fold compared to wild-type. nih.govresearchgate.net |
| dha regulon genes | Klebsiella pneumoniae | Glycerol fermentation to 1,3-propanediol | Overexpression of glycerol dehydratase impaired cell growth, suggesting metabolic imbalance. researchgate.net |
| ScSTL1 | Saccharomyces cerevisiae | Glycerol transport | Overexpression improved glycerol consumption and growth in strains lacking the native transporter. nih.gov |
These studies highlight how the modulation of gene expression in glycerol metabolic pathways can be used to probe network regulation and engineer microbial strains for improved production of value-added chemicals derived from glycerol. nih.gov
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing direct insights into reaction mechanisms and metabolic flux. wikipedia.org In the context of this compound, stable isotopes (like ¹³C and ²H) and radioisotopes (like ¹⁴C and ³²P) are used to "label" precursor molecules such as glycerol. nih.govclearsynth.com The fate of these labeled atoms is then tracked in downstream products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
Stable isotope tracing has been employed to investigate glycerol metabolism in various organisms. In E. coli, experiments using [1,3-¹³C], [2-¹³C], and [U-¹³C] glycerol as the carbon source allowed for the precise estimation of flux distribution through central carbon metabolism. nih.gov In human cell lines, [U-¹³C₆]glucose has been used to trace the carbon flow into the glycerol backbone of lipids and other metabolites. biorxiv.org Similarly, the use of deuterium-labeled glycerol (e.g., d⁸-glycerol or ¹³C₃-D₅-glycerol) helps in differentiating metabolic pathways and quantifying the kinetics of glycerol and triglyceride synthesis. nih.govnih.govresearchgate.net
Radioisotopic labeling has been instrumental in functional enzyme assays. For instance, CDP-[U-¹⁴C]glycerol and [α-³²P]this compound were synthesized and used as substrates for the teichoic acid polymerase TagF. nih.govasm.org These labeled substrates allowed researchers to monitor the synthesis of poly(glycerol phosphate) chains and to demonstrate that, in the absence of its natural membrane-bound acceptor, the enzyme could use this compound itself as both a donor and an acceptor, leading to disregulated polymer length. nih.govasm.org
The table below summarizes various isotopic labeling studies relevant to this compound and its precursors.
| Isotopic Label | Labeled Substrate(s) | System / Organism | Analytical Method | Research Focus |
| ¹³C | [1,3-¹³C], [2-¹³C], [U-¹³C] glycerol | Escherichia coli | Mass Spectrometry | Metabolic flux analysis of glycerol catabolism nih.gov |
| ¹³C, ²H (D) | ¹³C₃-D₅-glycerol | Human HepG2 cells | LC/MS/MS | Differentiating the functions of DGAT1 and DGAT2 enzymes in triglyceride synthesis nih.gov |
| ¹⁴C, ³²P | CDP-[U-¹⁴C]glycerol, [α-³²P]this compound | In vitro enzyme assay (TagF) | Scintillation counting, Gel filtration chromatography | Investigating the mechanism and regulation of teichoic acid polymerase nih.govasm.org |
| ²H (D) | Deuterium-labeled glycerol | Humans | Gas chromatography-mass spectrometry | Determining glycerol kinetics under steady-state and nonsteady-state conditions nih.gov |
These labeling techniques provide a dynamic view of metabolic processes that cannot be obtained from genomic or transcriptomic data alone, revealing the functional activity of metabolic networks connected to this compound. nih.govmdpi.com
Future Research Directions and Unresolved Questions
Comprehensive Elucidation of CDP-Glycerol Metabolic Networks
While the core biosynthetic pathways involving this compound are known in some organisms, a systems-level understanding of how these pathways integrate with central metabolism is still lacking. Future research should focus on developing comprehensive metabolic models.
Key Research Areas:
Metabolic Flux Analysis (MFA): Techniques like 13C-MFA can be applied to quantify the flow of metabolites through this compound-related pathways under various conditions. creative-proteomics.comacs.org This is particularly crucial in bacteria, where the synthesis of cell wall teichoic acids, which requires this compound, represents a significant drain on central carbon and phosphate (B84403) pools. nih.gov Understanding this metabolic burden is essential for developing new antimicrobial strategies. nih.gov
Genome-Scale Metabolic Models (GEMs): Integrating genomic, transcriptomic, and metabolomic data into GEMs will help predict metabolic chokepoints and regulatory nodes that control the flux towards this compound synthesis. acs.org For instance, in Gram-positive bacteria, these models could clarify how the cell balances the need for peptidoglycan precursors (like UDP-GlcNAc) with the precursors for teichoic acids (like this compound), both of which derive from fructose-6-phosphate. nih.gov
Inter-pathway Coordination: Research is needed to understand how the synthesis of this compound is coordinated with other major biosynthetic pathways. In plants, for example, complex models have been developed to trace the flux of glycerol (B35011) backbones into different lipid classes, but the role and regulation of this compound in this network is less understood. nih.gov Similar investigations are needed in bacteria to understand the coordination between the synthesis of wall teichoic acids (WTA) and lipoteichoic acids (LTA), which are both essential for cell division and morphology. biorxiv.orgnih.gov
Further Characterization of Mammalian this compound Metabolism and Glycan Modification
The recent discovery of a role for this compound in mammalian glycosylation has overturned previous assumptions and created a new field of inquiry. encyclopedia.pub Until 2016, glycerol phosphate (GroP) was not considered a glycan component in mammals. encyclopedia.pub Its identification on α-dystroglycan (α-DG), a protein crucial for muscle and brain integrity, has raised fundamental questions about its function and the machinery that governs it. nih.govnih.gov
Unresolved Questions:
Identification of the complete mammalian enzymatic machinery: While PCYT2 has been identified as a key enzyme for this compound synthesis in mammals, the full pathway and its regulation are not completely understood. nih.govnih.gov Unlike in bacteria, the canonical glycerol-3-phosphate cytidylyltransferase (GCT) is not conserved in mammals. nih.govnih.gov Research is needed to confirm if PCYT2 is the sole enzyme or if other cytidylyltransferases are involved. nih.gov
Biological significance of GroP modification: The function of the glycerol phosphate modification on α-dystroglycan remains largely unknown. encyclopedia.pubnih.gov Evidence suggests that this modification, transferred by enzymes like FKTN and FKRP, acts as a "stop signal," preventing the elongation of the functional glycan chain required for laminin (B1169045) binding. nih.govnih.govnih.gov Future studies must elucidate whether this is a regulatory mechanism to control α-DG function or an erroneous side-reaction of these enzymes. nih.gov
Substrate range: It is currently unknown if α-dystroglycan is the only protein in mammals that receives this glycerol phosphate modification. nih.gov Proteomic and glycomic approaches are needed to search for other potential protein or lipid substrates for the GroP transferases FKTN and FKRP. nih.gov
Tissue-specific roles: The expression and activity of PCYT2 and the extent of GroP modification may vary between tissues, potentially explaining some of the tissue-specific differences observed in α-DG glycosylation. encyclopedia.pub Investigating the PCYT2-dependent pathways in different cell types, particularly in muscle and neuronal cells where α-dystroglycanopathies manifest, is a critical next step. nih.gov
| Unresolved Question in Mammalian this compound Metabolism | Key Research Approach | Relevant Findings/Context |
| What is the complete biosynthetic machinery for this compound? | Enzyme assays, genetic knockouts in mammalian cell lines. | PCYT2, a cytidylyltransferase, has been shown to synthesize this compound, but other enzymes may contribute. nih.govnih.gov |
| What is the biological function of GroP on α-dystroglycan? | In vitro glycan elongation assays, cellular binding studies, animal models. | GroP modification inhibits the synthesis of the functional, laminin-binding glycan on α-DG. nih.govnih.gov |
| Are there other GroP-modified molecules in mammals? | Advanced mass spectrometry-based glycoproteomics and lipidomics. | Currently, α-DG is the only known protein with this modification. nih.gov |
| How is this pathway regulated in different tissues? | Tissue-specific knockout models, transcriptomic and proteomic analysis of various tissues. | PCYT2 deficiency is linked to severe muscle disease, highlighting its importance in specific tissues. nih.gov |
Mechanistic Insights into Regulatory Pathways
The production of this compound must be tightly controlled to meet cellular demands without causing metabolic imbalances. The mechanisms regulating this process are a key area for future research, spanning transcriptional control to allosteric enzyme regulation.
Key Research Areas:
Transcriptional Regulation: In mammals, the regulation of the PCYT2 gene is an area of active investigation. Studies have linked its expression to regulators of energy homeostasis like SIRT1, suggesting a connection to the cell's broader metabolic state. nih.gov Further work is needed to identify specific transcription factors and signaling pathways that control PCYT2 expression in response to metabolic cues or cellular stress. In bacteria, disrupting WTA synthesis triggers transcriptional changes in peptidoglycan synthesis genes, indicating a coordinated regulatory network that remains to be fully mapped. nih.gov
Allosteric Regulation: The bacterial glycerol-3-phosphate cytidylyltransferase (GCT) from Bacillus subtilis exhibits complex allosteric behavior, including negative cooperativity for substrate binding. nih.gov Structural studies show that the enzyme undergoes significant conformational changes upon binding its product, this compound, with key lysine (B10760008) residues moving to close off the active site. nih.govresearchgate.net Whether the mammalian PCYT2 enzyme is subject to similar allosteric feedback inhibition by its products (this compound or CDP-ethanolamine) is an important unresolved question. nih.govnih.gov Understanding these mechanisms could provide opportunities for designing specific inhibitors or activators.
Regulation by Substrate Availability: The cellular pools of precursors like CTP and glycerol-3-phosphate (Gro3P) undoubtedly influence the rate of this compound synthesis. Mammalian cells have recently been found to possess a glycerol-3-phosphate phosphatase (G3PP), which can hydrolyze Gro3P to glycerol, adding another layer of control. researchgate.net How the activities of G3PP and PCYT2 are coordinated to regulate the Gro3P pool for this compound synthesis is a key question for understanding metabolic control. nih.govresearchgate.net
Comparative Biochemistry of this compound Metabolism Across Diverse Organisms
The "lipid divide"—the stark difference between the sn-glycerol-3-phosphate-based lipids of Bacteria and Eukarya and the sn-glycerol-1-phosphate-based lipids of Archaea—is a fundamental concept in evolutionary biology. nih.gov this compound and its synthesizing enzymes are central to this story, and comparative studies are essential to unraveling their evolutionary history.
Key Research Areas:
Enzyme Stereospecificity: Studies have shown that the GCT enzymes in Bacteria and Archaea have distinct stereospecificities. nih.govasm.org Bacterial GCTs preferentially use sn-glycerol-3-phosphate, while archaeal enzymes prefer sn-glycerol-1-phosphate (B1203117). nih.govnih.govasm.org This enzymatic specificity is a key determinant of the final stereochemistry of the glycerophosphoinositol (B231547) (GPI) compatible solutes found in these organisms. nih.gov Further comparative analysis of GCTs from a wider range of organisms is needed to understand the evolutionary origin of this specificity.
Evolution of Cytidylyltransferases: While the enzymes that attach the final polar head groups to lipids are often homologous across the domains of life, the initial cytidylyltransferases that create the activated CDP-alcohol precursor are distinct. nih.govportlandpress.comfrontiersin.org For example, the archaeal CDP-archaeol synthase (CarS) and the bacterial/eukaryotic CDP-diacylglycerol synthases (CDS) catalyze analogous reactions on different backbones. researchgate.netfrontiersin.org The recent identification of PCYT2, which synthesizes both CDP-ethanolamine and this compound in mammals, adds another layer of complexity. nih.gov Phylogenetic and structural analyses of these enzyme families will provide insights into their evolutionary relationships and the divergence of lipid biosynthetic pathways.
Functional Diversification: While this compound is primarily a precursor for teichoic acids in Gram-positive bacteria, its newly discovered role in mammalian glycan modification suggests functional diversification. nih.govnih.gov It is an open question whether this compound plays other, as-yet-undiscovered roles in other organisms. For instance, its presence and function in plants, fungi (outside of yeast), and diverse protists are largely unexplored territories.
| Domain | Primary this compound Precursor | Key Synthesizing Enzyme (Family) | Primary Known Function of this compound |
| Bacteria | sn-glycerol-3-phosphate | Glycerol-3-phosphate cytidylyltransferase (GCT) | Teichoic Acid Biosynthesis ebi.ac.ukwikipedia.org |
| Archaea | sn-glycerol-1-phosphate | Glycerol-1-phosphate dehydrogenase (G1PDH); Putative GCT | Phospholipid & Compatible Solute Biosynthesis nih.govnih.govnih.gov |
| Eukarya (Mammals) | sn-glycerol-3-phosphate | Phosphate Cytidylyltransferase 2 (PCYT2) | Protein Glycosylation (α-DG), Phospholipid Synthesis nih.govnih.gov |
Q & A
Q. What enzymatic systems catalyze the synthesis of CDP-glycerol, and how can their activity be experimentally validated?
this compound is synthesized by glycerol-3-phosphate cytidylyltransferase (GCT), which catalyzes the reversible reaction between CTP and glycerol-3-phosphate to form this compound and pyrophosphate. To validate enzyme activity, kinetic assays measuring the production of this compound (via HPLC or radiolabeled substrates) under varying CTP/glycerol-3-phosphate concentrations are recommended. Saturation curves (e.g., CTP concentrations vs. This compound/min/mg protein) can confirm substrate affinity and catalytic efficiency . Structural studies (e.g., X-ray crystallography) further elucidate substrate-binding residues, such as lysine residues critical for catalysis in Bacillus subtilis GCT .
Q. What experimental parameters influence the rate of this compound synthesis in vitro?
Kinetic studies in Enterococcus faecalis and Listeria monocytogenes show that this compound production increases with CTP or glycerol-3-phosphate concentration until saturation occurs. For example, at 1–10 mM CTP, activity plateaus at ~20 nmol/min/mg protein. Similar trends occur with glycerol-3-phosphate (0.5–5 mM). These saturation effects suggest Michaelis-Menten kinetics, and optimal substrate concentrations should be determined empirically for each enzyme variant .
Q. How is this compound synthesized in mammalian systems, and what functional roles does it play?
In mammals, PCYT2 catalyzes this compound synthesis. Knockdown studies in murine models reveal its role in glycosylating α-dystroglycan, a critical post-translational modification for muscle integrity. LC-MS/MS analysis (e.g., monitoring m/z 476.2 → 322.3 transitions) quantifies this compound levels in tissues, linking its depletion to pathological glycosylation defects .
Advanced Research Questions
Q. How can researchers biochemically characterize novel this compound biosynthetic pathways in understudied bacterial species?
For pathway identification:
- Clone putative genes (e.g., gtp1, gtp2, gtp3 in Streptococcus pneumoniae) and express recombinant proteins.
- Use capillary electrophoresis or NMR to detect intermediates (e.g., glycerol-2-phosphate, CDP-2-glycerol).
- Validate enzyme specificity via substrate competition assays (e.g., CDP-ribitol vs. This compound in Staphylococcus aureus TarB) .
Q. What methodologies distinguish this compound from structurally similar nucleotides in complex mixtures?
- 1H–31P–31P NMR correlation : Detects this compound at ~0.5 mM sensitivity, distinguishing it from polyphosphorylated contaminants via unique phosphorus coupling patterns .
- HPLC with radiolabeled substrates : Monitor peak retention times (e.g., this compound at 7.56 min vs. CMP at 3.85 min) and quantify conversion rates using [14C]- or [32P]-labeled substrates .
Q. How do structural variations in glycerol phosphate transferases affect substrate specificity across species?
Comparative studies of Bacillus subtilis TagB and Staphylococcus aureus TarB reveal that homology (e.g., 53% sequence similarity) does not guarantee identical activity. Functional assays (e.g., transferring glycerol-3-phosphate to lipid-linked acceptors) combined with mutagenesis (e.g., catalytic domain swaps) identify specificity determinants. For example, S. aureus TarB cannot utilize CDP-ribitol, unlike other homologs .
Q. What are the physiological implications of this compound metabolism dysregulation in disease models?
In cancer, PCYT2 upregulation increases this compound levels, enhancing α-dystroglycan glycosylation and promoting metastasis. HILIC-ESI-MS/MS profiling of tumor tissues (normalized to pmol/mg protein) correlates this compound abundance with malignancy. Knockdown/rescue experiments in cell lines validate this relationship .
Q. How can researchers resolve contradictions in reported this compound metabolic pathways across archaeal and bacterial systems?
Archaeoglobus fulgidus produces this compound via AF1418, a homolog of B. subtilis GCT with only 36% identity. Activity assays with recombinant AF1418 and substrate analogs (e.g., CTP vs. dCTP) clarify evolutionary divergence. Cross-species complementation studies (e.g., expressing AF1418 in B. subtilis mutants) test functional conservation .
Methodological Notes
- Kinetic Analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate Kₘ and Vₘₐₓ from saturation curves .
- Enzyme Inhibition : Screen inhibitors via competitive assays (e.g., antigen A analogs targeting this compound phosphotransferase) using IC₅₀ determination and molecular docking .
- Structural Studies : Cryo-EM or X-ray crystallography (e.g., PDB 1PZ3) resolve conformational changes during this compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
